molecular formula C5H5IS B108029 3-Iodo-2-methylthiophene CAS No. 16494-34-1

3-Iodo-2-methylthiophene

Cat. No. B108029
CAS RN: 16494-34-1
M. Wt: 224.06 g/mol
InChI Key: XSPLJKDMNBFTKL-UHFFFAOYSA-N
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Description

3-Iodo-2-methylthiophene is an organic compound with a molecular formula of C5H5IS. It is a heterocyclic aromatic compound with a thiophene ring substituted with an iodine atom and a methyl group. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 3-Iodo-2-methylthiophene is not fully understood. However, it is believed to act as an electrophile due to the presence of the iodine atom. This property makes it useful in certain chemical reactions, such as electrophilic substitution.

Biochemical And Physiological Effects

There is limited information available on the biochemical and physiological effects of 3-Iodo-2-methylthiophene. However, it has been reported to exhibit antimicrobial activity against certain bacteria and fungi.

Advantages And Limitations For Lab Experiments

One advantage of using 3-Iodo-2-methylthiophene in lab experiments is its relatively simple synthesis method. However, one limitation is its potential toxicity, as iodine is a known irritant and can be harmful if ingested or inhaled.

Future Directions

There are several potential future directions for the study of 3-Iodo-2-methylthiophene. One area of interest is its potential as a building block for the synthesis of semiconducting materials for use in organic electronics. Additionally, further investigation into its potential as a ligand in metal-catalyzed cross-coupling reactions could lead to the development of new and more efficient synthetic methods. Finally, more research is needed to fully understand the biochemical and physiological effects of this compound.

Synthesis Methods

The synthesis of 3-Iodo-2-methylthiophene can be achieved through several methods. One of the most common methods involves the reaction of 2-methylthiophene with iodine in the presence of a catalyst such as copper(I) iodide. The reaction proceeds through electrophilic substitution, where the iodine atom replaces one of the hydrogen atoms on the thiophene ring.

Scientific Research Applications

3-Iodo-2-methylthiophene has been extensively studied for its potential applications in various fields. In the field of organic electronics, this compound has shown promise as a building block for the synthesis of semiconducting materials. It has also been investigated for its potential as a ligand in metal-catalyzed cross-coupling reactions.

properties

CAS RN

16494-34-1

Product Name

3-Iodo-2-methylthiophene

Molecular Formula

C5H5IS

Molecular Weight

224.06 g/mol

IUPAC Name

3-iodo-2-methylthiophene

InChI

InChI=1S/C5H5IS/c1-4-5(6)2-3-7-4/h2-3H,1H3

InChI Key

XSPLJKDMNBFTKL-UHFFFAOYSA-N

SMILES

CC1=C(C=CS1)I

Canonical SMILES

CC1=C(C=CS1)I

synonyms

3-Iodo-2-methylthiophene

Origin of Product

United States

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